molecular formula C7H12Cl3N3O B12665978 Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- CAS No. 31896-10-3

Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-

Cat. No.: B12665978
CAS No.: 31896-10-3
M. Wt: 260.5 g/mol
InChI Key: YGZFQTWYPGGBTE-UHFFFAOYSA-N
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Description

Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- is an organic compound characterized by the presence of a formamide group attached to a trichloroethyl moiety and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- typically involves the reaction of trichloroacetaldehyde with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context .

Properties

CAS No.

31896-10-3

Molecular Formula

C7H12Cl3N3O

Molecular Weight

260.5 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-piperazin-1-ylethyl)formamide

InChI

InChI=1S/C7H12Cl3N3O/c8-7(9,10)6(12-5-14)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,14)

InChI Key

YGZFQTWYPGGBTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C(Cl)(Cl)Cl)NC=O

Origin of Product

United States

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